Ala-Arg-Pro-Ala-D-Lys-Amide
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Overview
Description
Ala-Arg-Pro-Ala-D-Lys-Amide is a synthetic peptide composed of the amino acids alanine, arginine, proline, alanine, and D-lysine. This compound is known for its potent coronary vasodilator properties, making it a subject of interest in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Arg-Pro-Ala-D-Lys-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ala-Arg-Pro-Ala-D-Lys-Amide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation and reduction modify specific residues .
Scientific Research Applications
Ala-Arg-Pro-Ala-D-Lys-Amide has several scientific research applications:
Cardiovascular Research: It is studied for its coronary vasodilator properties, which can help in understanding and treating cardiovascular diseases.
Biochemistry: Used as a model peptide to study peptide synthesis, structure, and function.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Industrial Applications: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Ala-Arg-Pro-Ala-D-Lys-Amide involves its interaction with specific molecular targets in the cardiovascular system. It acts as a coronary vasodilator, increasing blood flow by relaxing the smooth muscles in the coronary arteries. This effect is mediated through the activation of specific receptors and signaling pathways that regulate vascular tone .
Comparison with Similar Compounds
Similar Compounds
Ala-Arg-Pro-Ala-Lys-Amide: Similar structure but with L-lysine instead of D-lysine.
Ala-Arg-Pro-Ala-D-Lys-OH: Similar structure but with a free carboxyl group instead of an amide group.
Uniqueness
Ala-Arg-Pro-Ala-D-Lys-Amide is unique due to the presence of D-lysine, which can enhance its stability and biological activity compared to its L-lysine counterpart. This modification can lead to increased resistance to enzymatic degradation and altered interaction with biological targets .
Properties
Molecular Formula |
C23H44N10O5 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H44N10O5/c1-13(25)19(35)32-16(8-5-11-29-23(27)28)22(38)33-12-6-9-17(33)21(37)30-14(2)20(36)31-15(18(26)34)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H2,26,34)(H,30,37)(H,31,36)(H,32,35)(H4,27,28,29)/t13-,14-,15+,16-,17-/m0/s1 |
InChI Key |
DQZXKKJZHJDMJN-KSWRQPAISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)N |
Origin of Product |
United States |
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